molecular formula C16H20N2 B8369807 1,4-Diamino-2,3-diphenylbutane

1,4-Diamino-2,3-diphenylbutane

Cat. No.: B8369807
M. Wt: 240.34 g/mol
InChI Key: SYFQMERGCCDSAG-UHFFFAOYSA-N
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Description

1,4-Diamino-2,3-diphenylbutane (C₁₆H₁₈N₂) is a diamine compound featuring two phenyl groups at the 2- and 3-positions of a butane backbone and amino groups at the terminal 1- and 4-positions. Its structure enables reactivity as a bidentate ligand or precursor in organic synthesis. For example, it reacts with aldehydes to form imines via Schiff base chemistry, as demonstrated in the synthesis of compounds with applications in coordination chemistry or material science .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2,3-diphenylbutane-1,4-diamine

InChI

InChI=1S/C16H20N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2

InChI Key

SYFQMERGCCDSAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(CN)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Curing Agents in Epoxy Resins

One of the primary applications of 1,4-diamino-2,3-diphenylbutane is as a curing agent for epoxy resins. The compound exhibits superior performance characteristics compared to traditional curing agents, particularly in terms of pot life, color stability, and resistance to aggressive media such as organic acids and alcohols.

Case Study: Curing Agent Efficacy

A study demonstrated that when this compound is used in conjunction with polyepoxide compounds, it forms pre-reaction products that are advantageous for various applications including adhesives and composite materials. The curing process involves mixing the diamine with an epoxide resin to create a stable B-stage material suitable for further processing into final products.

Property This compound Conventional Curing Agents
Pot LifeExtendedShorter
Color StabilityHighModerate
Resistance to AcidsExcellentVariable
Application AreasAdhesives, CompositesGeneral Industrial Use

Pharmaceutical Applications

The compound has also been explored for its potential in pharmaceutical applications. Its structural characteristics suggest possible uses in drug development, particularly in the formulation of therapeutics targeting specific biological pathways.

Research Insights

Research indicates that derivatives of this compound can exhibit biological activity. For instance, studies have shown that structurally similar compounds can enhance receptor affinity and biological efficacy due to modifications like fluorination or substitution patterns.

Study Focus Findings
Structural Analog StudiesEnhanced biological activity through fluorination
In Vitro AssaysVarying degrees of cytotoxicity against cancer cell lines

Synthesis and Characterization

The synthesis of this compound typically involves reactions between appropriate precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

The synthesis process may include the reaction of benzyl cyanide with benzaldehyde in the presence of sodium cyanide to yield the desired diamine product.

Synthesis Step Reactants Conditions
Step 1Benzyl Cyanide + BenzaldehydeSodium Cyanide Catalyst
Step 2Reaction Mixture StirringArgon Atmosphere

Chemical Reactions Analysis

Oxidation Reactions

Controlled oxidation of the diamine produces diketones or quinones, depending on the oxidizing agent:

Reaction Type Reagents/Conditions Products Notes Reference
OxidationKMnO4_4 (acidic) or CrO3_3Diketones or quinonesRequires stoichiometric control

Mechanistic Insight :

  • Oxidative cleavage of the central C–N bonds likely generates diketones, while further oxidation of aromatic rings may yield quinones.

  • Reaction efficiency depends on the oxidizing agent’s strength and reaction time.

Reduction Reactions

The diamine can undergo further reduction to form secondary amines or diols:

Reaction Type Reagents/Conditions Products Notes Reference
Catalytic ReductionH2_2, Raney Ni, acetic anhydrideN,N'-Diacetyl derivativesRequires autoclave conditions

Key Applications :

  • Reduction under hydrogen pressure converts the diamine to N,N'-diacetyl derivatives, which are hydrolyzable back to the parent diamine .

  • Selectivity for secondary amines vs. diols depends on catalyst choice and solvent systems.

Polymerization Reactions

The diamine serves as a monomer in polyamide and polyurethane synthesis:

Reaction Type Reagents/Conditions Products Applications Reference
PolycondensationDiacids (e.g., adipic acid) or diols, heat, catalystPolyamides or polyurethanesHigh-performance polymers

Synthetic Details :

  • Reaction with diacids forms polyamides via amide linkages, while diols yield polyurethanes through carbamate bonds.

  • Molecular weight and thermal stability of polymers depend on stoichiometry and curing conditions.

Mechanistic Role in Catalysis

The diamine’s derivatives act as ligands in transition-metal catalysis:

  • Bis-imine complexes with nickel or ruthenium catalyze ethylene/CO copolymerization, producing polyketones .

  • Chiral variants of the diamine enable asymmetric synthesis, though stereochemical outcomes require precise ligand design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Diamino-2,3-disila-1,3-butadiene

Structural Differences : Replaces two carbon atoms in the butadiene backbone with silicon atoms (Si), creating a disila-butadiene framework.
Properties and Applications :

  • Exhibits unique electronic and steric effects due to Si–Si bonding, leading to distorted geometries and enhanced reactivity in low-coordinate organometallic systems .
  • Used in studying σ-bond activation and catalytic processes, contrasting with the carbon-based diphenylbutane derivative’s role in organic synthesis .

U0126 (1,4-Diamino-2,3-dicyano-1,4-bis[2-aminophenylthio]butadiene)

Structural Differences: Contains dicyano groups and thioether-linked aromatic rings, increasing molecular complexity (C₁₆H₁₄N₆S₂). Properties and Applications:

  • Acts as a potent MEK inhibitor (IC₅₀ = 0.06–0.07 μM) due to its non-competitive binding to MAP kinase kinase, enabling applications in cancer and signaling pathway research .
  • The diphenylbutane derivative lacks bioactivity, highlighting how substituents dictate functional roles.

Anthraquinone Derivatives (e.g., 1,4-Diamino-2,3-dichloroanthraquinone)

Structural Differences: Anthraquinone core with amino and chloro substituents (C₁₄H₈Cl₂N₂O₂). Properties and Applications:

  • Functions as a dye (e.g., Disperse Violet 28, C.I. 61102) with strong UV absorption and solubility in organic solvents, critical for textile and polymer industries .
  • Modifications like phthalimide substitution () enhance solubility, unlike the diphenylbutane compound’s use in covalent bond formation.

1,4-Diamino-2,3-dihydroanthraquinone

Structural Differences: Partially reduced anthraquinone backbone (C₁₄H₁₂N₂O₂). Properties and Applications:

  • Serves as a dye intermediate (Solvent Violet 47) with applications in inks and plastics .
  • The diphenylbutane compound’s lack of conjugated chromophores limits its use in coloration but supports its utility in ligand synthesis.

Comparative Data Table

Compound Molecular Formula Key Substituents Applications References
1,4-Diamino-2,3-diphenylbutane C₁₆H₁₈N₂ Phenyl, amino Imine synthesis, coordination chemistry
1,4-Diamino-2,3-disila-butadiene C₈H₁₀N₂Si₂ Silicon, amino Organometallic catalysis
U0126 C₁₆H₁₄N₆S₂ Dicyano, thioether MEK inhibition, biochemical research
1,4-Diamino-2,3-dichloroanthraquinone C₁₄H₈Cl₂N₂O₂ Chloro, amino, anthraquinone Dyes (Disperse Violet 28)
1,4-Diamino-2,3-dihydroanthraquinone C₁₄H₁₂N₂O₂ Reduced anthraquinone, amino Dye intermediate (Solvent Violet 47)

Key Research Findings

  • Reactivity: The diphenylbutane derivative’s amino groups enable Schiff base formation, contrasting with anthraquinone derivatives’ reliance on electron-withdrawing groups (e.g., Cl, CN) for chromophoric activity .
  • Biological vs. Industrial Use : Structural variations (e.g., U0126’s thioether vs. diphenylbutane’s phenyl groups) determine applications in biochemistry versus organic synthesis.

Preparation Methods

Synthesis via 2,3-Diphenylsuccinonitrile Intermediate

The most widely documented route involves the conversion of benzyl cyanide and benzaldehyde into 2,3-diphenylsuccinonitrile (C₁₆H₁₀N₂) as a key intermediate. This nitrile is synthesized through a condensation reaction in the presence of sodium cyanide, yielding a stereogenic center at the C2 and C3 positions. Subsequent hydrogenation under catalytic conditions produces the target diamine:

  • Hydrogenation with Acetic Anhydride and Raney Nickel :

    • The succinonitrile is reacted with acetic anhydride and Raney nickel in an autoclave under H₂ pressure (120 atm) at 120–125°C.

    • This step forms N,N′-(2,3-diphenylbutane-1,4-diyl)diacetamide (C₂₀H₂₄N₂O₂), which is hydrolyzed under basic conditions (e.g., 5N NaOH) to yield this compound.

    • Yield : 95.7% after recrystallization.

  • Direct Hydrogenation with BF₃·THF :

    • Aizencang et al. demonstrated a one-step conversion of succinonitrile to the diamine using BF₃·THF, avoiding the diacetamide intermediate.

    • This method reduces reaction time but achieves comparable yields (~90–95%).

Key Reaction Parameters:

ParameterHydrogenation with Acetic AnhydrideBF₃·THF Method
Temperature120–125°CRoom Temp
Pressure120 atm H₂Ambient
CatalystRaney NickelBF₃·THF
Yield95.7%~90%
StereoselectivityMeso form predominantNot reported

Electrochemical Synthesis with Azide Intermediates

A less conventional method involves electrolysis of a mixture of α-methylstyrene, glacial acetic acid, and sodium azide. This process generates 1,4-diazido-2,3-dimethyl-2,3-diphenylbutane , which is catalytically hydrogenated to the diamine.

  • Challenges :

    • Azides are highly explosive, necessitating stringent safety measures.

    • Lower yield (~60%) compared to catalytic hydrogenation.

  • Utility : Primarily used for analytical purposes due to impractical scalability.

Comparative Analysis of Methodologies

Stereochemical Considerations

The central C2 and C3 carbons are stereogenic, leading to diastereomers. The hydrogenation method predominantly yields the meso form (mp 144–145°C), as confirmed by NMR and X-ray crystallography.

Industrial Applications and Derivative Synthesis

This compound serves as a curing agent for epoxy resins, offering enhanced pot life and chemical resistance. Its imine derivatives, synthesized via condensation with aldehydes (e.g., benzaldehyde), exhibit applications in coordination chemistry and materials science .

Q & A

Q. What are the optimal synthetic methods for preparing 1,4-Diamino-2,3-diphenylbutane with high purity?

Methodological Answer: The compound can be synthesized via condensation reactions under inert conditions. A validated procedure involves dissolving this compound in ethanol under an argon atmosphere, followed by stoichiometric addition of aldehydes (e.g., benzaldehyde) to form imine derivatives. The reaction is stirred for 3 hours, and the product is isolated via vacuum evaporation. Purity is ensured through recrystallization and confirmed via NMR spectroscopy and X-ray diffraction (XRD) analysis. The use of Schlenk tubes prevents oxidation, critical for maintaining amine reactivity .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer: Structural characterization employs XRD to determine crystallographic parameters, with R indices (e.g., R1=FoFcFoR1 = \frac{\sum |F_o - F_c|}{\sum F_o}, wR2=w(Fo2Fc2)2w(Fo2)2wR2 = \sqrt{\frac{\sum w(F_o^2 - F_c^2)^2}{\sum w(F_o^2)^2}}) quantifying model accuracy . Electronic properties are analyzed using density functional theory (DFT) to calculate HOMO-LUMO gaps and electrostatic potential maps. Experimental validation includes UV-Vis spectroscopy and cyclic voltammetry.

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer: A multi-factor optimization approach uses full or fractional factorial designs to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, a 232^3 factorial design (3 factors at 2 levels) can identify interactions between variables. Orthogonal arrays (e.g., Taguchi methods) reduce experimental runs, while regression analysis models the relationship between factors and yield/purity. Response surface methodology (RSM) further refines optimal conditions .

Q. How can computational models be integrated with experimental synthesis to predict reaction pathways and byproducts?

Methodological Answer: Quantum chemical calculations (e.g., transition state theory, DFT) map reaction coordinates and identify intermediates. Reaction path search algorithms (e.g., GRRM) predict activation energies and byproducts. Experimental validation involves LC-MS or GC-MS to detect predicted intermediates. A feedback loop is established: computational predictions guide targeted experiments, while experimental data refine computational parameters (e.g., solvation models) .

Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions for reaction mechanisms?

Methodological Answer: Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects). To address this:

  • Cross-validate using multiple spectroscopic techniques (e.g., 1H^1H-NMR for structural confirmation, IR for functional groups).
  • Adjust computational parameters (e.g., include implicit solvation, use larger basis sets).
  • Perform kinetic isotope effect (KIE) studies to validate proposed transition states .

Q. What methodologies assess the thermal and oxidative stability of this compound under varying environmental conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) measures mass loss under controlled heating (e.g., 10°C/min in N2_2). Differential scanning calorimetry (DSC) identifies phase transitions.
  • Oxidative Stability : Accelerated aging studies expose the compound to O2_2 or UV light, with degradation monitored via HPLC. Activation energy (EaE_a) is calculated using the Arrhenius equation.
  • Surface interactions (e.g., adsorption on catalytic substrates) are studied via X-ray photoelectron spectroscopy (XPS) .

Data Analysis and Experimental Design

Q. How can orthogonal design and regression analysis improve yield optimization in multi-step syntheses involving this compound?

Methodological Answer: Orthogonal design (e.g., L9(34)L_9(3^4)) tests 4 factors at 3 levels with only 9 experiments. Factors may include reaction time, temperature, solvent ratio, and catalyst type. Regression models (e.g., polynomial or logistic) correlate variables to yield, with ANOVA validating significance. For multi-step syntheses, split-plot designs account for hard-to-change factors (e.g., temperature gradients) .

Q. What advanced techniques are used to study the compound’s role in catalytic systems or supramolecular assemblies?

Methodological Answer:

  • Catalysis : In situ FT-IR or Raman spectroscopy monitors reaction dynamics on catalytic surfaces. Turnover frequency (TOF) is calculated using kinetic data.
  • Supramolecular Chemistry : Single-crystal XRD resolves host-guest interactions. Isothermal titration calorimetry (ITC) quantifies binding constants (KaK_a) .

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